5-Chloroquinoline-3-carboxylic acid
Overview
Description
5-Chloroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C10H6ClNO2 and its molecular weight is 207.61 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Quinoline motifs, which include 5-chloroquinoline-3-carboxylic acid, have been recognized for their broad spectrum of bioactivity . They have been used as a core template in drug design .
Mode of Action
It is known that quinoline derivatives can interact with their targets in various ways, leading to a range of biological effects . For instance, Chloroquine, a well-known quinoline derivative, inhibits the action of heme polymerase in malarial trophozoites .
Biochemical Pathways
Quinoline and its derivatives have been known to influence a variety of biochemical pathways due to their broad spectrum of bioactivity .
Pharmacokinetics
The pharmacokinetic properties of quinoline derivatives can vary widely, influencing their bioavailability and therapeutic potential .
Result of Action
Quinoline derivatives have been associated with a range of biological effects due to their interactions with various targets .
Biochemical Analysis
Biochemical Properties
5-Chloroquinoline-3-carboxylic acid plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been shown to interact with protein kinase CK2, a ubiquitous and constitutively active serine/threonine protein kinase involved in various cellular processes, including cell cycle regulation, apoptosis, and DNA repair . The interaction between this compound and protein kinase CK2 results in the inhibition of the enzyme’s activity, which can have downstream effects on cellular functions.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, thereby inhibiting cell proliferation . Additionally, it affects the expression of genes involved in cell survival and apoptosis, further contributing to its anticancer properties.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of protein kinase CK2 by binding to its active site, thereby preventing the phosphorylation of its substrates . This inhibition disrupts various signaling pathways that are crucial for cell survival and proliferation. Additionally, this compound can modulate gene expression by affecting transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. It has been found that the compound remains stable under standard laboratory conditions, with minimal degradation over time . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as hepatotoxicity and nephrotoxicity have been observed, indicating a narrow therapeutic window. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation, to form metabolites that are excreted from the body . These metabolic processes can influence the compound’s bioavailability and efficacy.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution to target sites . The compound’s localization and accumulation within specific tissues can affect its therapeutic efficacy and potential side effects.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it interacts with various biomolecules to exert its effects . Post-translational modifications and targeting signals may direct the compound to specific subcellular compartments, influencing its activity and function.
Properties
IUPAC Name |
5-chloroquinoline-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-8-2-1-3-9-7(8)4-6(5-12-9)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRHNBZDXRJQHBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=N2)C(=O)O)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.